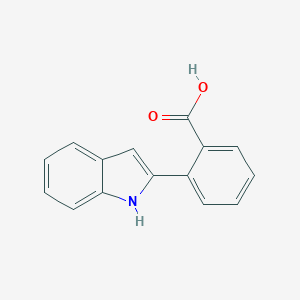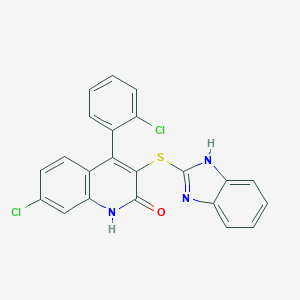![molecular formula C20H17NS2 B383089 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine CAS No. 379252-62-7](/img/structure/B383089.png)
2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine” is a chemical compound that belongs to the class of thiophene-based analogs . Thiophene-based analogs have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular formula of “this compound” is C20H17NS2 .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse. For instance, in 2015, Southern and co-workers utilized 1,4-dithiane-2,5-diol for 3-nitro-2-substituted thiophenes . In a similar route, Wang developed cycloaddition of 1,4-dithiane-2,5-diol 108 with several ynals 109 in one step that produced 2-substituted thiophene 3-carbaldehyde 113 in good to excellent yields .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A new series of structurally diverse 2,3-dihydrobenzo[b][1,4]thiazepines, structurally related to 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited interesting results, with some showing activity comparable to ciprofloxacin and fluconazole against a variety of bacterial and fungal strains (Kumar et al., 2013).
Chemical Synthesis and Characterization
A derivative of benzothiazepine, named N-(p-tolyl)-2-(2-(4-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-2-yl)phenoxy)acetamide, was synthesized through a reaction involving o-aminothiophenol. The structures of the compounds were confirmed by various spectral data, highlighting the diversity and complexity of the synthesis processes involved with such chemical structures (Nguyen et al., 2018).
Mechanistic Insights and Chemical Properties
Studies on 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines revealed insights into the electronic transitions in their UV absorption spectra, the stability of the seven-membered ring, and the initial events in the fragmentation of the molecules under electron impact. This research provides a deeper understanding of the chemical properties and reactions of compounds similar to this compound (Orlov et al., 1983).
Application in Medicinal Chemistry
The synthesis of 4-(1-alkyl-benzo[d]imidazole-2-yl)-2-phenyl-2,3-dihydrobenzo(b)[1,4]thiazepines was reported, involving the condensation of 2-aminothiophenol with benzimidazole chalcone. This highlights the potential of such compounds in the development of new medicinal agents, showcasing the versatility of 2,3-dihydrobenzo[b][1,4]thiazepines in synthetic organic and medicinal chemistry (Dubey et al., 2003).
Mécanisme D'action
Target of Action
It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups , suggesting a wide range of potential targets.
Mode of Action
The compound’s mode of action involves the protodeboronation of alkyl boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation , a valuable transformation in organic synthesis. The protodeboronation is further used in the formal total synthesis of various organic compounds .
Biochemical Pathways
The transformations of organoboron compounds include oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations . These transformations suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . The hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH , which could impact the compound’s ADME properties and bioavailability.
Result of Action
The compound’s protodeboronation process has been applied to the synthesis of various organic compounds , suggesting that it could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Thiophen-2-yl)-4-(p-tolyl)-2,3-dihydrobenzo[b][1,4]thiazepine. For instance, the pH strongly influences the rate of hydrolysis of phenylboronic pinacol esters . Therefore, the compound’s action could potentially be influenced by the pH of its environment.
Orientations Futures
Thiophene-based analogs continue to fascinate scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NS2/c1-14-8-10-15(11-9-14)17-13-20(19-7-4-12-22-19)23-18-6-3-2-5-16(18)21-17/h2-12,20H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUCXLBMGQDZTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(methoxymethyl)-1H-benzimidazole](/img/structure/B383017.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(naphthalen-1-yloxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B383019.png)
![2-[(4-methoxyphenoxy)methyl]-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B383022.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B383023.png)
![1-allyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383024.png)
![1-Ethyl-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]benzimidazole](/img/structure/B383025.png)
![1-isopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B383026.png)
![10-benzoyl-11-(4-fluorophenyl)-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383028.png)
![11-(3-fluorophenyl)-10-(trifluoroacetyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B383029.png)
![2-bromo-N-{2-[2-(4-isopropylbenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B383030.png)

